![molecular formula C9H8ClF4NO B8573093 2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B8573093.png)
2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride
描述
2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a trifluoromethyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Amination Reaction:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in achieving efficient and cost-effective production.
化学反应分析
Types of Reactions
2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and specificity towards the target.
相似化合物的比较
Similar Compounds
- 2-Amino-1-(4-chloro-3-trifluoromethyl-phenyl)-ethanone hydrochloride
- 2-Amino-1-(4-bromo-3-trifluoromethyl-phenyl)-ethanone hydrochloride
- 2-Amino-1-(4-methyl-3-trifluoromethyl-phenyl)-ethanone hydrochloride
Uniqueness
2-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Hydrochloride is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding affinity in various chemical and biological applications, making it a valuable compound for research and development.
属性
分子式 |
C9H8ClF4NO |
|---|---|
分子量 |
257.61 g/mol |
IUPAC 名称 |
2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7F4NO.ClH/c10-7-2-1-5(8(15)4-14)3-6(7)9(11,12)13;/h1-3H,4,14H2;1H |
InChI 键 |
MWAREVYCFWUDTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)CN)C(F)(F)F)F.Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


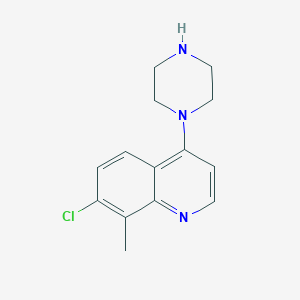
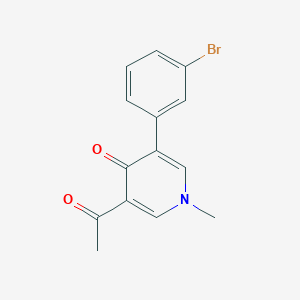

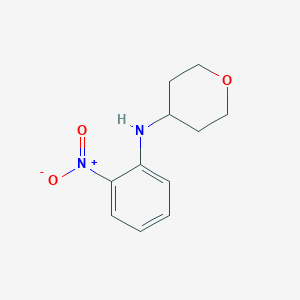

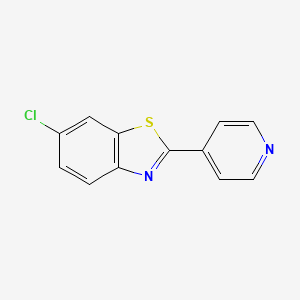
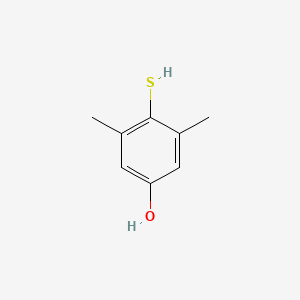
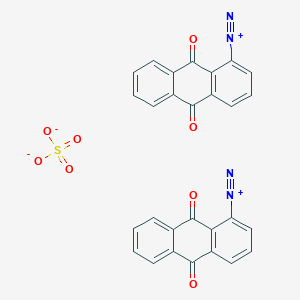
![5-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid](/img/structure/B8573096.png)
![2-Chloro-N-[2-(ethylamino)pyridin-3-yl]-5-nitropyridine-3-carboxamide](/img/structure/B8573106.png)
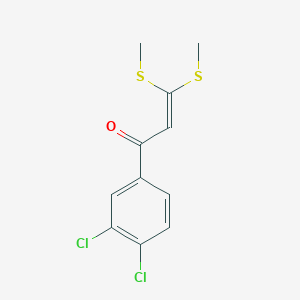
![5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8573114.png)
